![molecular formula C20H22Cl2N2O4S B4011788 2-(2,4-dichlorophenoxy)-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4011788.png)
2-(2,4-dichlorophenoxy)-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide
説明
Synthesis Analysis
The synthesis of derivatives related to this compound involves several steps, including the reaction of benzenesulfonyl chloride with aminopiperidine under controlled conditions to form the parent compound, which is then further reacted with different electrophiles to obtain various N-substituted derivatives. Such processes are meticulously designed to yield compounds with desired characteristics and biological activities (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through various spectroscopic methods, including IR, EIMS, and NMR spectral data. For example, the crystal structure of a related compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), was analyzed, revealing a centrosymmetric configuration with a tetragonally-distorted octahedral geometry around the Cu(II) center (Obaleye, Caira, & Tella, 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound category typically include substitutions at various positions of the molecule to introduce different functional groups, thereby altering its chemical properties. These reactions are fundamental for modifying the compound's biological activity and solubility. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, showcases the versatility of these compounds in chemical transformations (Tao Jian-wei, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application in drug formulation and delivery. The crystal structure and solubility influence the bioavailability and therapeutic efficacy of the compound. Studies have utilized spectroscopic and crystallographic analyses to elucidate these properties, guiding the optimization of medicinal agents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, define the therapeutic potential of these compounds. For example, the antibacterial and anti-enzymatic activities of certain derivatives have been supported by their chemical structure and reactivity, indicating their potential as pharmaceutical agents (Nafeesa et al., 2017).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-14-4-2-3-11-24(14)29(26,27)17-8-6-16(7-9-17)23-20(25)13-28-19-10-5-15(21)12-18(19)22/h5-10,12,14H,2-4,11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGWBPVLKJBYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(3,4-dichlorobenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4011709.png)
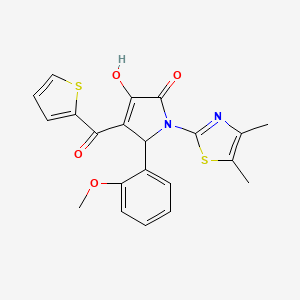
![3-ethyl-5-(5-methyl-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011719.png)

![1-[3-(diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4011726.png)
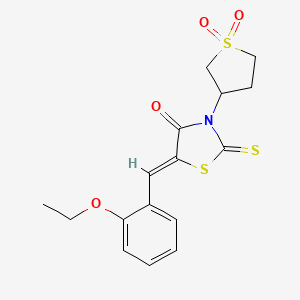
![4-chloro-3-[(cyclopentylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4011737.png)
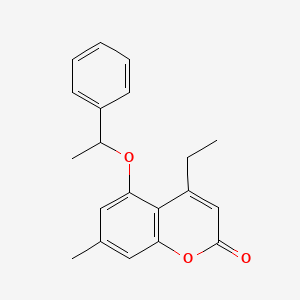
![4-methyl-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4011760.png)
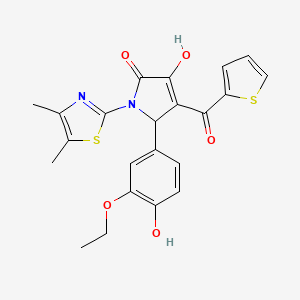
![2-(4-tert-butylphenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4011800.png)
![1-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-4-piperidinecarboxylic acid](/img/structure/B4011808.png)
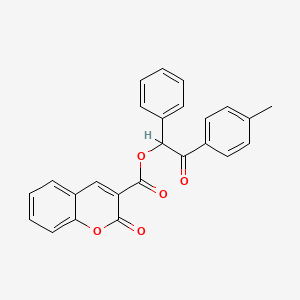
![1-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4011821.png)